molecular formula C7H13IO2 B2923799 Tert-butyl 3-iodopropanoate CAS No. 124935-83-7

Tert-butyl 3-iodopropanoate

Cat. No.: B2923799
CAS No.: 124935-83-7
M. Wt: 256.083
InChI Key: GILNHUAOFIUFOU-UHFFFAOYSA-N
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Description

Tert-butyl 3-iodopropanoate is an organic compound with the molecular formula C7H13IO2. It is a colorless to pale yellow liquid that is used in various chemical reactions and research applications. The compound is characterized by the presence of an iodine atom attached to a three-carbon chain, which is further connected to a tert-butyl ester group. This unique structure makes it a valuable intermediate in organic synthesis.

Mechanism of Action

Target of Action

Tert-butyl 3-iodopropanoate is a chemical compound used primarily as a reagent in organic synthesis . The primary targets of this compound are other organic compounds that it reacts with during synthesis .

Mode of Action

The compound interacts with its targets through chemical reactions, specifically esterification . In these reactions, the this compound molecule donates an iodine atom to the target molecule, facilitating the formation of new bonds and the synthesis of new compounds .

Biochemical Pathways

The exact biochemical pathways affected by this compound depend on the specific reactions it is used in. As a reagent in organic synthesis, it can be involved in a wide variety of pathways, each leading to the production of different organic compounds .

Pharmacokinetics

Its bioavailability would depend on factors such as its concentration, the specific reaction conditions, and the nature of the other compounds present .

Result of Action

The result of this compound’s action is the synthesis of new organic compounds . The exact molecular and cellular effects would depend on the specific compounds being synthesized and their subsequent interactions with biological systems.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the temperature and pH of the reaction environment, the presence of other compounds, and the specific reaction conditions . For example, it is typically stored at a temperature of 4°C to maintain its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 3-iodopropanoate can be synthesized through several methods. One common approach involves the reaction of tert-butyl acrylate with iodine in the presence of a suitable catalyst. The reaction typically takes place under mild conditions, such as room temperature, and yields the desired product with high purity .

Another method involves the iodination of tert-butyl 3-hydroxypropanoate using iodine and a suitable oxidizing agent. This reaction is carried out in an organic solvent, such as dichloromethane, and requires careful control of reaction conditions to achieve high yields .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often involves the use of automated reactors and advanced purification techniques to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-iodopropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 3-iodopropanoate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-iodopropanoate is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine, chlorine, and fluorine analogs. The iodine atom is larger and more polarizable, making it more reactive in substitution and reduction reactions. This unique reactivity makes this compound a valuable intermediate in organic synthesis and research applications .

Properties

IUPAC Name

tert-butyl 3-iodopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13IO2/c1-7(2,3)10-6(9)4-5-8/h4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GILNHUAOFIUFOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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